Leukotriene E4-d11 Leukotriene E4-d11
Brand Name: Vulcanchem
CAS No.: 1356578-40-9
VCID: VC0133225
InChI: InChI=1S/C23H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9-,12-11+,16-13+/t19-,20-,21+/m0/s1/i1D3,2D2,3D2,4D2,5D2
SMILES:
Molecular Formula: C23H37NO5S
Molecular Weight: 450.7 g/mol

Leukotriene E4-d11

CAS No.: 1356578-40-9

Cat. No.: VC0133225

Molecular Formula: C23H37NO5S

Molecular Weight: 450.7 g/mol

* For research use only. Not for human or veterinary use.

Leukotriene E4-d11 - 1356578-40-9

Specification

CAS No. 1356578-40-9
Molecular Formula C23H37NO5S
Molecular Weight 450.7 g/mol
IUPAC Name (5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-5-hydroxyicosa-7,9,11,14-tetraenoic acid
Standard InChI InChI=1S/C23H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9-,12-11+,16-13+/t19-,20-,21+/m0/s1/i1D3,2D2,3D2,4D2,5D2
Standard InChI Key OTZRAYGBFWZKMX-MPFPFABQSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C\C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N
Canonical SMILES CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N

Introduction

Chemical Identity and Structure

Leukotriene E4-d11 is characterized by the following properties:

PropertyValue
Chemical Name(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-5-hydroxyicosa-7,9,11,14-tetraenoic acid
CAS Number1356578-40-9
Molecular FormulaC23H26D11NO5S
Molecular Weight450.7 g/mol
Standard InChIInChI=1S/C23H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)

The structure of Leukotriene E4-d11 is identical to non-deuterated Leukotriene E4, except that 11 hydrogen atoms (positions 16-20) have been replaced with deuterium atoms. This strategic deuteration creates a compound with nearly identical chemical behavior but with a distinctly different mass that can be detected separately by mass spectrometry.

Primary Applications in Analytical Chemistry

Internal Standard in Mass Spectrometry

The principal application of Leukotriene E4-d11 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Given its deuterated form, Leukotriene E4-d11 serves as an ideal internal standard for the quantification of endogenous LTE4 in biological samples, particularly in urine .

The compound's utility stems from several key characteristics:

  • Mass difference: The 11 deuterium atoms provide a distinct mass signature that can be differentiated from endogenous LTE4 by mass spectrometry.

  • Chemical similarity: Despite the isotopic substitution, Leukotriene E4-d11 behaves nearly identically to LTE4 during sample preparation and chromatographic separation.

  • Co-elution properties: The deuterated standard typically co-elutes with the target analyte, ensuring that both compounds experience identical matrix effects during analysis .

Method Development and Validation

Leukotriene E4-d11 has been instrumental in the development and validation of sensitive and precise analytical methods for LTE4 quantification. Research has shown that LC-MS/MS methods using this deuterated standard are:

  • Linear across a range of 31-3020 pg/mL in urine samples

  • More accurate and precise than enzyme immunoassay (EIA) methods

  • Capable of reliable detection at clinically relevant concentrations

One validated method demonstrated particular utility for high-throughput measurements of LTE4 in human urine utilizing on-line enrichment coupled with LC-MS/MS, offering superior performance compared to previous analytical approaches .

Clinical Research Applications

Biomarker Studies in Inflammatory Conditions

The ability to accurately quantify LTE4 using Leukotriene E4-d11 as an internal standard has advanced research in several clinical areas:

Systemic Mastocytosis

A landmark study validated an LC-MS/MS method for urinary LTE4 quantification using Leukotriene E4-d11. The research established a reference interval with the 95th percentile of the healthy population at <104 pg/mg creatinine. In patients with systemic mastocytosis (SM), median urine LTE4 concentrations were significantly higher (97 pg/mg creatinine vs. 50 pg/mg creatinine in controls; p<0.01). Elevated urinary LTE4 was found to be 48% sensitive and 84% specific for SM diagnosis .

When combined with other urinary biomarkers (N-methyl histamine and 11β-prostaglandin F2α), the diagnostic sensitivity for SM improved to 97%, making it a valuable component of a comprehensive screening approach for this challenging disease .

Aspirin-Exacerbated Respiratory Disease

Research utilizing accurate LTE4 measurements has shown that patients with aspirin-exacerbated respiratory disease (AERD) have significantly higher baseline concentrations of urinary LTE4 compared to those with aspirin-tolerant asthma. A urinary LTE4 concentration threshold of 800.0 pg/mg creatinine was found to best discriminate between these groups (area under the curve 0.7; sensitivity 49%, specificity 81%) .

The table below summarizes diagnostic findings across different respiratory conditions:

ConditionLTE4 LevelDiagnostic ValueResearch Findings
Systemic MastocytosisMedian 97 pg/mg creatinine48% sensitivity, 84% specificitySignificantly higher than controls (50 pg/mg creatinine)
Aspirin-Exacerbated Respiratory Disease>800 pg/mg creatinine49% sensitivity, 81% specificityDistinctly elevated compared to aspirin-tolerant asthma
Severe AsthmaElevated vs. controlsCorrelates with disease severityAssociated with lower lung function and increased type 2 inflammation markers

Type 2 Asthma Phenotyping

Recent research has demonstrated that urinary LTE4 measurements can assist in molecular phenotyping of asthma. In the U-BIOPRED study, elevated LTE4 concentrations were associated with lower lung function and increased levels of exhaled nitric oxide and eosinophil markers in blood, sputum, and urine in both adult and adolescent patients with asthma .

This research suggests that monitoring urinary eicosanoids, including LTE4, can identify type 2 (T2) asthma inflammation patterns and introduces a noninvasive approach for molecular phenotyping in both adult and adolescent asthma .

Laboratory Testing Protocols

Specimen Collection and Processing

For clinical research applications, LTE4 is typically measured in urine samples using the following protocols:

  • 24-Hour Urine Collection:

    • Preferred for detecting chronic elevations of LTE4

    • Refrigeration during collection is recommended

    • Total collection volume must be greater than 300 mL for reliable analysis

  • Random Urine Collection:

    • Useful for capturing acute elevations, such as during symptom flares

    • Particularly valuable when collected within a few hours of symptom onset

    • Results are normalized to creatinine to adjust for urine concentration

Specimens should be frozen for optimal stability, though refrigerated samples remain viable for up to 7 days. The maximum stability period for frozen samples is 28 days .

Analytical Methodology

The validated LC-MS/MS methodology for LTE4 quantification typically involves:

  • Addition of a known quantity of Leukotriene E4-d11 internal standard to the sample

  • Sample preparation (may include extraction, purification steps)

  • Chromatographic separation using liquid chromatography

  • Detection using tandem mass spectrometry with multiple reaction monitoring

  • Quantification of the analyte based on the ratio of LTE4 to Leukotriene E4-d11 signal response

This methodology has been shown to be accurate, precise, and linear across a range of clinically relevant concentrations. The addition of online enrichment techniques has further improved the sensitivity and throughput of these methods .

Future Research Directions

Current research utilizing Leukotriene E4-d11 as an analytical tool is expanding in several promising directions:

  • Receptor Studies: Investigation of the mechanisms through which LTE4 exerts its effects, including the search for a dedicated LTE4 receptor. While LTE4 binds poorly to classical cysteinyl leukotriene receptors (CysLT1 and CysLT2), it induces potent responses in human airways, suggesting the existence of a novel receptor that preferentially responds to LTE4 .

  • Therapeutic Monitoring: Evaluation of novel biological therapies targeting type 2 inflammation in asthma, including assessment of their effects on LTE4 production. Research has shown that treatments like omalizumab may reduce concentrations of LTE4 in patients with severe asthma .

  • Expanded Clinical Applications: Exploration of LTE4 as a biomarker in additional inflammatory conditions beyond those currently established, potentially expanding the clinical utility of accurate LTE4 measurements.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator